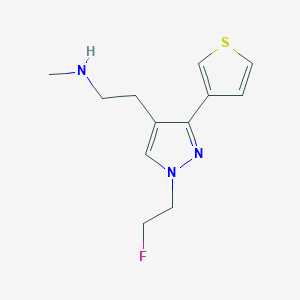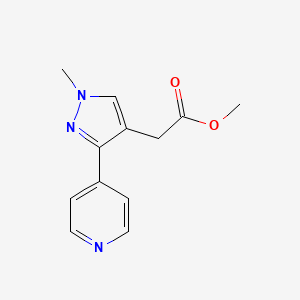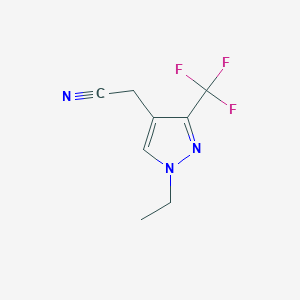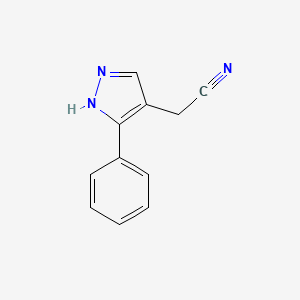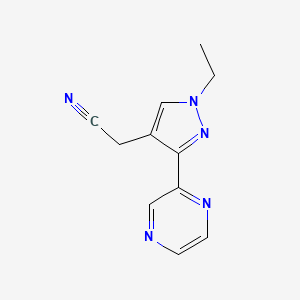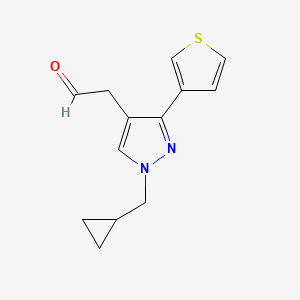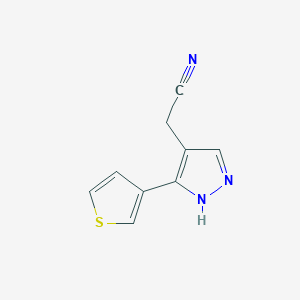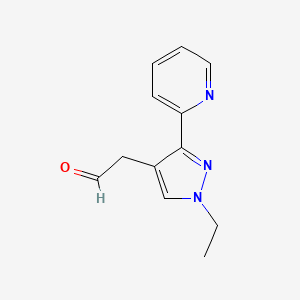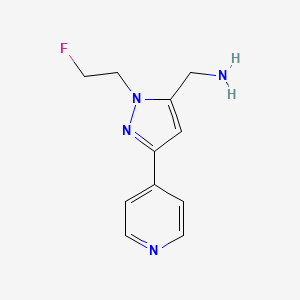
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, commonly referred to as FEP, is a chemical compound that is used in a variety of scientific research applications. It is a member of the pyrazol-5-ylmethanamine family and is composed of two nitrogen atoms, two hydrogen atoms, two carbon atoms, one fluorine atom, and one pyridine ring. FEP has a wide range of applications in scientific research due to its unique properties, such as its high solubility, low toxicity, and stability in both acidic and basic environments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization : This compound and its derivatives are synthesized and characterized for various applications. For instance, Diana Becerra and colleagues (2021) reported the synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting the process and characterization methods used (Becerra, Cobo, & Castillo, 2021).
Antimicrobial Activity : Some derivatives of this compound demonstrate significant antimicrobial activities. For example, Satyender Kumar and colleagues (2012) synthesized compounds with structures similar to (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, which showed good antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticonvulsant Agents : Related compounds have been explored for their anticonvulsant properties. S. Pandey and R. Srivastava (2011) investigated similar compounds for their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications : Gavin W. Roffe and colleagues (2016) explored the catalytic applications of derivatives of this compound, particularly in reactions where palladium remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Complex Chemistry and Sensing Applications : Research by M. Halcrow (2005) highlights the use of similar compounds in complex chemistry, including their use in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Photocytotoxicity in Red Light : Uttara Basu and colleagues (2014) synthesized Iron(III) complexes with derivatives of this compound, investigating their photocytotoxic properties in red light for potential medical applications (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Propiedades
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNLSDKHHIXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



